3,3,5,7-tetramethyl-2,3-dihydro-1H-indole
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Overview
Description
3,3,5,7-tetramethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and synthetic drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3,3,5,7-tetramethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
3,3,5,7-tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
3,3,5,7-tetramethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3,5,7-tetramethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
3,3,5,7-tetramethyl-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: This compound shares a similar structure but differs in the position and number of methyl groups.
1-Ethyl-2,3,3-trimethyl-3H-indolium iodide: This compound has a similar indole core but includes an ethyl group and an iodide ion.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3,3,5,7-tetramethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-8-5-9(2)11-10(6-8)12(3,4)7-13-11/h5-6,13H,7H2,1-4H3 |
InChI Key |
LERVEOBBGKBCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CN2)(C)C)C |
Origin of Product |
United States |
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